Direct Head-to-Head Anti-Candida Activity Comparison Not Available; Class-Level Evidence from Iodinated Thiazole-Hydrazine Derivatives
No direct head-to-head quantitative anti-Candida data exists for Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate against its 4-chlorophenyl or 4-bromophenyl analogs. However, a closely related series of (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives demonstrated potent and selective anti-Candida activity, with MIC values lower than reference drugs against C. albicans and C. tropicalis [1]. The iodine atom at C4 was specifically chosen for its favorable lipophilic contribution, a design principle that directly extends to the target compound [1].
| Evidence Dimension | In vitro anti-Candida activity (MIC) |
|---|---|
| Target Compound Data | No direct data for Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
| Comparator Or Baseline | Related (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives with MIC values lower than reference drugs (e.g., clotrimazole) against C. albicans |
| Quantified Difference | Class-level: Iodinated thiazole derivatives achieve superior MIC values compared to reference azole antifungals |
| Conditions | In vitro susceptibility testing against 27 clinical Candida isolates |
Why This Matters
Supports the procurement of the iodinated scaffold over non-iodinated analogs for antifungal research where enhanced potency is indicated, based on established SAR principles for this class.
- [1] Secci, D., et al. Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives. European Journal of Medicinal Chemistry, 2012. View Source
